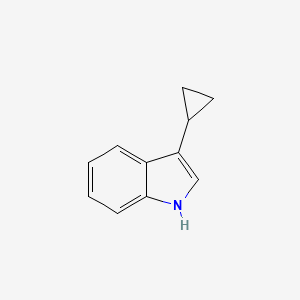

3-cyclopropyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11N |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-cyclopropyl-1H-indole |

InChI |

InChI=1S/C11H11N/c1-2-4-11-9(3-1)10(7-12-11)8-5-6-8/h1-4,7-8,12H,5-6H2 |

InChI Key |

HPHXDKQLZSKUKB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 Cyclopropyl 1h Indole and Analogous Structures

Synthesis via Ring Transformation or Rearrangement from Precursor Molecules

The construction of the 3-cyclopropyl-1H-indole skeleton can also be accomplished through the transformation or rearrangement of pre-existing ring systems. These methods often involve innovative bond reorganization pathways to generate the desired cyclopropyl (B3062369) moiety.

Tandem Reactions for Constructing the this compound Framework

Tandem reactions, also known as domino or cascade reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic step from a single starting material. A notable example is the tandem cyclopropane (B1198618) ring-opening/Conia-ene reaction. In this approach, 4-alkynyl indoles react with donor-acceptor cyclopropanes in the presence of a Lewis acid, such as a zinc halide, to furnish 3,4-heptannulated indole (B1671886) products in fair to excellent yields rug.nl. This reaction proceeds through a tandem addition of the indole to the cyclopropane followed by a Conia-ene cyclization.

Another example is the radical cascade cyclization of 3-propargyl-2-alkenyl indoles, which can lead to the formation of cyclohepta[b]indoles through a regioselective 6-exo-trig radical cyclization-cyclopropanation-ring expansion cascade . The stereochemical outcome of this reaction can be dependent on the protecting group on the indole nitrogen researchgate.net.

Cyclopropane Ring Contraction or Expansion within Indole Systems

Ring expansion and contraction reactions involving cyclopropane intermediates are powerful methods for constructing complex cyclic systems. A classic example is the Ciamician-Dennstedt rearrangement, where indoles react with carbenes to form a transient cyclopropane intermediate that subsequently undergoes ring expansion to yield quinolines quimicaorganica.org. This transformation highlights the potential for cyclopropane rings to act as pivotal intermediates in the skeletal reorganization of indole systems.

More contemporary methods have utilized this concept for the controlled synthesis of functionalized quinolines from indoles. For instance, the reaction of indoles with halodiazoesters, which serve as carbenoid precursors, can lead to ring expansion under milder conditions than the classical approaches nih.gov. Photochemically mediated ring expansion of indoles with chlorodiazirines also provides a route to quinolinium salts via a cyclopropanation-fragmentation sequence nih.gov.

Conversely, ring contraction processes can also be envisaged for the formation of cyclopropane rings. For example, the contraction of an o-quinone ring in the presence of indolyl derivatives has been shown to lead to the formation of 2-(2-indolyl)-cyclopenta[b]pyrrole-3,4-diones and pyrindino[1,2-a]indoles researchgate.net. While not directly forming a simple cyclopropane, this demonstrates the principle of ring contraction in the context of indole chemistry.

Multi-Component Reactions for the Assembly of this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single operation. While the direct synthesis of this compound via an MCR is not extensively documented, MCRs are widely used for the synthesis of diverse indole-containing heterocycles researchgate.netnih.govarkat-usa.org.

These reactions often involve the in situ generation of reactive intermediates that then participate in a cascade of bond-forming events. For example, the Ugi four-component reaction (U-4CR) has been employed in a two-step process to assemble the indole core from anilines, glyoxal dimethyl acetal, formic acid, and isocyanides, followed by an acid-induced cyclization rug.nl. This approach delivers multi-substituted indole-2-carboxamide derivatives under mild and benign conditions rug.nl.

The Petasis (borono-Mannich) reaction, another three-component reaction, has been utilized in drug synthesis and demonstrates the potential of MCRs to generate molecular complexity efficiently researchgate.net. While specific examples leading to this compound are scarce, the principles of MCRs could be applied to the synthesis of precursors that are then converted to the target molecule. For instance, an MCR could be designed to assemble a molecule containing both an indole precursor and a latent cyclopropyl group, which could then be cyclized in a subsequent step.

Chemo- and Regioselectivity in the Synthesis of this compound

The chemo- and regioselectivity of reactions involving the indole nucleus are critical considerations in the synthesis of this compound. The indole ring possesses multiple reactive sites, primarily the C3 position and the nitrogen atom (N1), and controlling the selectivity of reactions at these positions is a significant challenge.

In the context of cyclopropanation, the inherent nucleophilicity of the C3 position of indole generally directs electrophilic attack to this site. However, N1-functionalization can also occur, and the choice of reaction conditions, protecting groups, and catalysts is crucial for achieving the desired C3-selectivity. For instance, in the Fischer indole synthesis, the regioselectivity of the cyclization step is a key determinant of the final product structure and can be influenced by steric and electronic factors of the substituents nih.gov.

The regioselectivity of SEAr-based cyclizations and annulations of 4-substituted indoles is also a well-studied area. The absence of an electron-donating group in the indole benzene (B151609) ring generally promotes C3 regioselective cyclization, especially when forming rings larger than six members nih.gov.

Furthermore, in tandem reactions, such as the dearomatization/ipso-cyclization/Michael addition sequence of Ugi adducts, excellent chemo-, regio-, and diastereoselectivity can be achieved, leading to the formation of densely functionalized, polycyclic azepino[5,4,3-cd]indoles with cyclization occurring at the C3 position nih.gov.

The development of diversity-oriented catalytic asymmetric dearomatization of indoles with reagents like o-quinone diimides has showcased the ability to control chemo-divergent pathways, leading to either dearomative arylation or [4+2] cycloaddition products with high selectivity nih.gov. This level of control is essential for the selective synthesis of complex indole derivatives, including those bearing a cyclopropyl group at the C3 position.

Reactivity and Reaction Mechanisms of 3 Cyclopropyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus of 3-Cyclopropyl-1H-indole

The indole ring is a highly reactive aromatic system towards electrophiles. nih.gov The delocalization of the nitrogen lone pair electrons into the ring system significantly increases the electron density, particularly at the C-3 position. researchgate.net Consequently, electrophilic aromatic substitution on an unsubstituted indole preferentially occurs at C-3. ic.ac.ukpearson.com However, in this compound, the C-3 position is already substituted, which redirects electrophilic attacks to other positions on the indole nucleus, primarily the C-2 and N-1 positions.

With the C-3 position blocked, the C-2 position becomes a viable site for electrophilic substitution, although it is electronically less favored than C-3. researchgate.net Various methods have been developed for the C-2 functionalization of 3-substituted indoles. These reactions often require specific conditions or catalysts to overcome the lower intrinsic reactivity of the C-2 position.

Transition-metal catalysis has emerged as a powerful tool for the direct C-H functionalization of indoles, including at the C-2 position. rsc.org Palladium-catalyzed reactions, for instance, can facilitate the coupling of various groups at C-2. A plausible mechanism for such a transformation involves the coordination of the palladium catalyst to the indole, followed by C-H activation at the C-2 position to form a palladacycle intermediate. This intermediate can then react with a coupling partner, followed by reductive elimination to yield the C-2 functionalized product and regenerate the catalyst. thieme-connect.com

Another strategy to achieve C-2 functionalization is through an "umpolung" approach, which inverts the normal reactivity of the indole. nih.govnih.gov In this method, the indole C-2 position, which is typically nucleophilic, is made to behave as an electrophile. This can be achieved by converting the indole into an intermediate that is susceptible to nucleophilic attack at C-2. nih.gov

Below is a table summarizing representative C-2 functionalization reactions applicable to 3-substituted indoles.

| Reaction Type | Reagents and Conditions | Product Type | Ref. |

| Palladium-Catalyzed C-H Arylation | 3-Substituted Indole, Aryl Halide, Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Base | 2-Aryl-3-substituted-indole | rsc.org |

| C-2 Alkylation | 3-Substituted Indole, Primary Alkyl Bromide, Pd/Norbornene Co-catalyst | 2-Alkyl-3-substituted-indole | organic-chemistry.org |

| C-2 Selenylation | 3-Substituted-2-alkynyl arylamine, Diphenyl diselenide, NCS | 2-Substituted-3-selenylindole | nih.gov |

| C-2 Iodination | 1-Benzyl-3-substituted-indole-2-carbonitrile, I₂, KOH | 1-Benzyl-3-iodo-indole-2-carbonitrile | mdpi.com |

The nitrogen atom of the indole ring possesses a slightly acidic proton and can be deprotonated by a base to form a nucleophilic indolide anion. researchgate.net This anion readily reacts with various electrophiles, providing a straightforward pathway for N-1 functionalization. Common N-1 functionalization reactions include alkylation, acylation, and protection with various protecting groups.

For example, N-alkylation can be achieved by treating the this compound with a base such as sodium hydride (NaH) to generate the anion, followed by the addition of an alkyl halide (e.g., benzyl (B1604629) bromide or propargyl bromide). mdpi.com Similarly, N-acylation can be performed using acyl chlorides or anhydrides in the presence of a base. These reactions are generally high-yielding and provide a versatile handle for modifying the properties of the indole core. Recent developments have also explored main group-catalyzed methods for synthesizing N-functionalized azaheterocycles, including indoles, from readily available starting materials. mit.edu

The table below provides examples of N-1 functionalization reactions relevant to 3-substituted indoles.

| Reaction Type | Reagents and Conditions | Product Type | Ref. |

| N-Benzylation | 3-Substituted Indole, Benzyl Bromide, Base (e.g., KOH) | 1-Benzyl-3-substituted-indole | mdpi.com |

| N-Propargylation | 3-Substituted Indole, Propargyl Bromide, Base (e.g., NaH), DMF | 1-Propargyl-3-substituted-indole | mdpi.com |

| N-Cyclopropylation | o-Functionalized nitroarene, Cyclopropylboronic acid, P-based catalyst, Hydrosilane | N-Cyclopropyl-indole | mit.edu |

| N-Arylation | o-Functionalized nitroarene, Arylboronic acid, P-based catalyst, Hydrosilane | N-Aryl-indole | mit.edu |

Reactions Involving the Cyclopropyl (B3062369) Moiety at C-3

The cyclopropyl group at the C-3 position is susceptible to reactions that relieve its inherent ring strain, which is approximately 27.5 kcal/mol. beilstein-journals.org These reactions typically involve the cleavage of one of the C-C bonds of the three-membered ring. The presence of the electron-donating indole ring significantly influences the reactivity of the cyclopropyl group, particularly in ring-opening reactions.

The cleavage of the cyclopropane (B1198618) ring can be initiated by either nucleophiles or electrophiles, leading to the formation of functionalized acyclic indole derivatives. The regioselectivity and mechanism of the ring-opening are dependent on the nature of the attacking species and the reaction conditions.

In a nucleophilic ring-opening reaction, a nucleophile attacks one of the carbon atoms of the cyclopropyl ring, leading to the cleavage of a C-C bond. This process is facilitated in so-called "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating group (like indole) and an electron-withdrawing group. acs.org The indole ring at C-3 acts as an electron donor, polarizing the cyclopropane ring.

The reaction is typically initiated by the attack of a nucleophile on one of the methylene (B1212753) carbons of the cyclopropyl ring. This attack proceeds via an SN2-type mechanism, resulting in the cleavage of the bond between the point of attack and the more substituted carbon (C-3 of the indole). The resulting anionic charge is stabilized by delocalization into the indole ring system. Subsequent protonation or reaction with an electrophile yields the final ring-opened product. A variety of nucleophiles, including phenols, amines, and indoles themselves, have been employed to open donor-acceptor cyclopropane rings. acs.org

Table of Nucleophilic Ring-Opening Reactions Data for this compound is not specifically available; this table represents general reactivity of donor-substituted cyclopropanes.

| Nucleophile | Reagents and Conditions | General Product Structure | Ref. |

|---|---|---|---|

| Indoles | Lewis Acid (e.g., ZnX₂) | 3-(3-Indolyl)propyl-indole derivative | acs.org |

| Phenols | Lewis Acid | 3-(3-Aryloxy)propyl-indole derivative | acs.org |

The C-C bonds of a cyclopropane ring possess partial π-character and can be attacked by electrophiles. nih.gov For this compound, the electron-donating nature of the indole moiety enhances the nucleophilicity of the cyclopropyl ring, making it more susceptible to electrophilic attack.

The reaction is initiated by the addition of an electrophile (E⁺) to one of the C-C bonds of the cyclopropyl ring. This leads to the formation of a carbocation intermediate. The position of the positive charge will be at the most stable location, which is typically the carbon atom that can be best stabilized by the adjacent substituents. In this case, a tertiary carbocation adjacent to the indole ring would be formed. This intermediate is then trapped by a nucleophile (Nu⁻) present in the reaction mixture. This pathway has been observed in reactions of aryl-substituted cyclopropanes with superacids or other strong electrophiles. nih.gov For example, reaction with a Brønsted superacid in the presence of an aromatic solvent like benzene (B151609) can lead to the formation of a 1,3-addition product across the cyclopropane ring. nih.gov

Table of Electrophilic Ring-Opening Reactions Data for this compound is not specifically available; this table represents general reactivity of aryl-substituted cyclopropanes.

| Electrophile/Reagent System | Nucleophile | General Product Structure | Ref. |

|---|---|---|---|

| Brønsted Superacid (e.g., CF₃SO₃H) / Benzene | Benzene | 3-(1,3-Diphenylpropyl)-indole derivative | nih.gov |

| Chalcogenyl Halides (R-S-Cl, R-Se-Cl) / Lewis Acid | Halide (Cl⁻) | 3-(1-Halo-3-chalcogenylpropyl)-indole derivative | acs.org |

Ring-Opening Reactions of the Cyclopropyl Group

Lewis Acid-Catalyzed Ring-Opening Transformations

The cyclopropyl group at the C3 position of the indole ring can be classified as a donor-acceptor cyclopropane, where the electron-rich indole acts as the donor and substituents on the cyclopropane ring can act as acceptors. This polarization facilitates ring-opening reactions, particularly in the presence of Lewis acids.

Lewis acids can coordinate to the indole nitrogen or to an acceptor group on the cyclopropane, further weakening the cyclopropane bonds and promoting nucleophilic attack. For instance, the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles proceeds at room temperature with preservation of enantiomeric purity. nih.gov In the context of this compound, a Lewis acid could activate the system, allowing a nucleophile to attack one of the methylene carbons of the cyclopropyl ring. This results in the cleavage of the distal C-C bond of the ring, leading to the formation of a γ-indolyl substituted product. The regioselectivity of this ring-opening is influenced by the nature of the Lewis acid and the nucleophile. For example, studies on indole-tethered donor-acceptor cyclopropanes have shown that intramolecular ring-opening can occur regioselectively at the benzylic carbon atom. beilstein-journals.org

A general representation of this transformation is shown below:

Figure 1: General Scheme of Lewis Acid-Catalyzed Ring-Opening of this compound.

| Entry | Lewis Acid | Nucleophile (Nu-) | Product Type | Reference |

| 1 | Sc(OTf)₃ | Indoles | γ-indolyl ketones | researchgate.net |

| 2 | MgI₂ | Indoline-2-thiones | γ-indolylthio butyric acid derivatives | researchgate.net |

| 3 | Ni(ClO₄)₂ | Indoles | 4-(3-indolylmethyl)-3,4-dihydrocoumarins | researchgate.net |

| 4 | BF₃·OEt₂ | Various | Rearranged diterpenoids | researchgate.net |

Cyclopropyl Group as a Stereochemical Handle for Indole Derivatives

The rigid, three-dimensional structure of the cyclopropyl group can exert significant steric influence on adjacent reaction centers, thereby controlling the stereochemical outcome of reactions. In derivatives of this compound, the cyclopropyl moiety can act as a stereochemical handle, directing incoming reagents to a specific face of the molecule.

This principle is well-established in related systems. For example, in intramolecular Diels-Alder reactions, an allylic diphenylcyclopropyl group has been shown to control the stereoselectivity of the cycloaddition. Similarly, the stereochemistry of indole cyclopropylmethylamines has been shown to be crucial for their biological activity as serotonin (B10506) reuptake inhibitors, with the (1S,2S)-trans configuration being preferred. nih.gov

Intramolecular Cyclization and Annulation Reactions of this compound

The this compound system can be a precursor for intramolecular cyclization and annulation reactions, leading to the formation of complex, polycyclic indole alkaloids. These reactions can proceed through various mechanisms, including electrophilic aromatic substitution, radical pathways, or transition-metal-catalyzed processes. encyclopedia.pub

For instance, if the indole nitrogen is tethered to a reactive group, intramolecular cyclization can occur at the C2 or C4 position of the indole nucleus. Phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization is a known method for synthesizing N-substituted indole derivatives, proceeding through a proposed nitrenium ion intermediate. organic-chemistry.org

In reactions involving 3,5-unsubstituted, 4-substituted indoles, cyclization can occur at either the C3 or C5 position. beilstein-journals.org The regioselectivity is often governed by the electronic nature of the protecting group on the indole nitrogen; electron-withdrawing groups tend to favor C5 cyclization by reducing the nucleophilicity of the C3 position. beilstein-journals.org An indole-tethered donor-acceptor cyclopropane has been shown to undergo regioselective intramolecular ring-opening and cyclization at the indole C5 position. beilstein-journals.org

Visible-light-enabled photoredox catalysis can also be used for the dearomative cyclopropanation of indole derivatives, leading to cyclopropane-fused indolines, which are valuable synthetic intermediates. rsc.org

Radical Reactions Involving this compound

The cyclopropyl group can participate in radical reactions, often leading to ring-opened products or serving as a component in radical cascade sequences. Research on cyclopropyl indolequinones, designed as probes for bioreductive anticancer drugs, has demonstrated that the cyclopropane ring can be opened under radical conditions. nih.gov This process is believed to be relevant to the cytotoxic mechanism of these compounds under hypoxic conditions. nih.gov

More specifically, Bu₃SnH-mediated radical cyclizations have been performed on derivatives such as indole-3-carbaldehyde. semanticscholar.org In these reactions, a radical is generated on a side chain attached to the indole nitrogen, which then cyclizes onto the indole ring. For example, a cyclopropylmethyl bromide tethered to the indole can be converted into a cyclopropylmethyl radical, which then initiates a cascade to form cyclopropane-fused heterocycles. semanticscholar.org These reactions can form five- and seven-membered rings and are often mediated by reagents like tributyltin hydride (Bu₃SnH) and initiated by azobisisobutyronitrile (AIBN). semanticscholar.org

The success of these radical cyclizations highlights a powerful method for constructing complex fused-ring systems from indole precursors. semanticscholar.orgresearchgate.net

| Reactant Type | Radical Initiator/Mediator | Product Type | Key Feature | Reference |

| N-(cyclopropylmethyl)-indole-3-carbaldehyde precursor | Bu₃SnH / AIBN | Cyclopropane-fused azepino[1,2-a]indole | 7-membered ring formation | semanticscholar.org |

| Indole-tethered ene-sulfonamides | N/A | Spirocyclic indolines | Imine intermediate formation | researchgate.net |

| N-allyl-haloacetamides | BEt₃ / O₂ | Iodine substituted δ-lactams | Iodine-atom-transfer radical cyclization | nih.gov |

| Active methine with allyl and phenyl groups | FeCl₃ | 1H-Benzo[f]isoindole derivatives | Oxidative cascade radical cyclization | mdpi.com |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target either the indole nucleus or the cyclopropyl ring, depending on the reagents and reaction conditions. The indole ring is susceptible to oxidation, while the cyclopropyl group is generally stable to many oxidizing agents but can be reduced under harsh conditions.

Oxidation: The oxidation of 3-substituted indoles typically occurs at the C2 position to form 2-oxindoles, which are common motifs in natural products and pharmaceuticals. rsc.orgnih.gov Electrochemical oxidation in the presence of potassium bromide provides a green and efficient method for this transformation. rsc.orgnih.govresearchgate.net The reaction is believed to proceed through the anodic generation of bromine (Br₂), which reacts with the indole, followed by hydrolysis to yield the 2-oxindole. nih.gov Other methods include using manganese-containing artificial enzymes, which can selectively oxidize the C3 position to give 3-oxindoles. acs.org Given the stability of the cyclopropyl group, it is expected that this compound would undergo similar C2-oxidation to yield 3-cyclopropyl-1,3-dihydro-2H-indol-2-one.

Reduction: The reduction of the indole ring of this compound would lead to the corresponding indoline (B122111) derivative. Catalytic hydrogenation is a common method for this transformation. Alternatively, the reduction can be focused on a functional group attached to the indole. For example, 3-(1-arylsulfonylalkyl) indoles can be reduced to 3-alkylindoles using polymer-supported sodium borohydride (B1222165) under flow conditions, showcasing a method to introduce alkyl groups that are subsequently reduced. unicam.it The cyclopropyl ring itself is generally resistant to reduction under these conditions but can be cleaved by hydrogenolysis under more forcing conditions, typically involving catalysts like platinum or palladium at elevated temperatures and pressures.

Mechanistic Elucidation of Key Transformations (e.g., via Hammett studies, kinetic isotope effects)

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Techniques such as Hammett studies and the measurement of kinetic isotope effects (KIE) are powerful tools for this purpose.

Kinetic Isotope Effects (KIE): The KIE is the change in reaction rate when an atom in the reactants is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. For instance, in the C-H activation/oxidation at the C2 position of the indole ring, replacing the C2-H with a deuterium (B1214612) atom would result in a significantly slower reaction rate if this C-H bond cleavage is rate-limiting. A significant primary KIE of approximately 3.5 has been observed for the C2-alkenylation of indole, indicating that C-H cleavage is part of the rate-determining step. rsc.org Such an experiment on 2-deuterio-3-cyclopropyl-1H-indole could definitively establish the role of C-H bond breaking in its oxidation to the corresponding 2-oxindole. wikipedia.orgrsc.org

Hammett Studies: The Hammett equation describes a linear free-energy relationship between reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. wikipedia.org By plotting the logarithm of the reaction rate (or equilibrium constant) against a substituent constant (σ), a reaction constant (ρ) is obtained, which provides insight into the charge distribution in the transition state. wikipedia.orglibretexts.org

To perform a Hammett study on a reaction of this compound, one would synthesize a series of derivatives with different substituents (e.g., -NO₂, -Cl, -CH₃, -OCH₃) at the 5- or 6-position of the indole ring. By measuring the rate of a reaction, such as Lewis acid-catalyzed ring-opening or oxidation, for each derivative, a Hammett plot can be constructed.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state at the indole ring. wikipedia.org

A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting a buildup of positive charge (or loss of negative charge) in the transition state. slideshare.net

For example, in the acid-catalyzed reaction of indoles with aldehydes, a Hammett plot could elucidate the electronic demands of the transition state for the electrophilic attack on the indole nucleus. researchgate.net Such studies on substituted 3-cyclopropyl-1H-indoles would provide valuable data on how electronic effects transmitted through the indole ring influence the reactivity of both the heterocycle and the appended cyclopropyl group.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 3-cyclopropyl-1H-indole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the indole (B1671886) ring and the cyclopropyl (B3062369) group.

Indole Ring Protons: The indole core has five aromatic protons (H1, H2, H4, H5, H6, H7). The N-H proton (H1) typically appears as a broad singlet far downfield (δ > 10 ppm). The C2-H proton is anticipated to be a singlet in the aromatic region (around δ 7.0-7.5 ppm). The four protons on the benzene (B151609) portion of the indole ring (H4, H5, H6, H7) would appear in the aromatic region (δ 7.0-8.0 ppm), exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors.

Cyclopropyl Group Protons: The cyclopropyl substituent has five protons. The methine proton (CH) attached directly to the indole C3 position would appear as a multiplet. The two pairs of methylene (B1212753) protons (CH₂) on the cyclopropyl ring are diastereotopic and would likely appear as two separate complex multiplets in the upfield region (typically δ 0.5-1.5 ppm), which is characteristic of strained ring systems.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-H (Indole H1) | > 10 | br s (broad singlet) |

| Indole H2 | ~7.2 | s (singlet) |

| Indole H4, H7 | ~7.6 - 7.9 | m (multiplet) / d (doublet) |

| Indole H5, H6 | ~7.0 - 7.2 | m (multiplet) |

| Cyclopropyl CH | ~1.9 - 2.1 | m (multiplet) |

Table is based on theoretical predictions and data from analogous structures.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum will show signals for all 11 carbon atoms in the molecule.

Indole Ring Carbons: The eight carbons of the indole ring would appear in the aromatic region (δ 100-140 ppm). The chemical shifts would be influenced by the nitrogen heteroatom and the cyclopropyl substituent. The C3 carbon, bearing the cyclopropyl group, would be significantly shielded compared to an unsubstituted indole C3.

Cyclopropyl Group Carbons: The three carbons of the cyclopropyl group would appear in the upfield aliphatic region. The methine carbon (CH) is expected around δ 10-15 ppm, while the two methylene carbons (CH₂) would be found at even higher field, typically δ 5-10 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Indole C2 | ~122 |

| Indole C3 | ~115 |

| Indole C3a | ~128 |

| Indole C4 | ~120 |

| Indole C5 | ~122 |

| Indole C6 | ~120 |

| Indole C7 | ~111 |

| Indole C7a | ~136 |

| Cyclopropyl CH | ~10-15 |

Table is based on theoretical predictions and data from analogous structures.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for assigning the adjacent protons on the benzene ring (H4-H5-H6-H7) and confirming the connectivity within the cyclopropyl group (CH-CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the definitive assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC would be vital to connect the cyclopropyl substituent to the indole ring by showing a correlation from the cyclopropyl protons to the indole C3 and C2 carbons. It would also help in assigning the quaternary carbons of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. For this compound, NOESY could show correlations between the cyclopropyl methine proton and the indole H2 and H4 protons, helping to confirm the spatial arrangement of the substituent relative to the ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy provide information about the vibrational modes of a molecule, which is characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A sharp, prominent peak around 3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. The region from 3100-3000 cm⁻¹ would contain C-H stretching vibrations for both the aromatic indole ring and the cyclopropyl group. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-H bending vibrations of the cyclopropyl group are also expected in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR. nih.gov For this compound, the symmetric vibrations of the aromatic ring system are expected to produce strong signals in the Raman spectrum. Analysis of Raman spectra of related molecules like indole and 3-methylindole (B30407) has been used to assign vibrational modes. nih.gov

Expected Vibrational Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | ~3400 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Cyclopropyl C-H | Stretch | ~3000-2900 |

| Aromatic C=C | Stretch | ~1600-1450 |

| C-N | Stretch | ~1350-1250 |

Table is based on theoretical predictions and data from analogous structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The indole ring system is a strong chromophore. The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or cyclohexane (B81311) is expected to show two main absorption bands, which are characteristic of the indole nucleus, corresponding to the ¹La and ¹Lb transitions. nih.gov The exact position of the absorption maxima (λmax) would be influenced by the cyclopropyl substituent at the C3 position, which may cause a slight shift compared to unsubstituted indole. researchgate.net

Expected UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| ¹La Band | ~270-280 |

Table is based on theoretical predictions and data from analogous structures.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide precise information on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles for the entire molecule.

Conformation: The exact orientation of the cyclopropyl ring relative to the plane of the indole ring.

Crystal Packing: How the molecules are arranged in the unit cell and the nature of intermolecular interactions, such as hydrogen bonding involving the indole N-H group.

Without an experimental crystal structure, it is not possible to provide a data table of crystallographic parameters. However, obtaining such data would be the ultimate confirmation of the compound's structure in the solid state. researchgate.net

Crystal Structure Analysis of this compound and its Derivatives

For instance, studies on various substituted indole derivatives reveal that the indole ring system itself is typically planar or nearly planar. nist.gov The planarity of this bicyclic aromatic system is a key feature influencing its chemical and physical properties. In derivatives where substituents are present, such as a phenylsulfonyl group at the N1 position, the orientation of these substituents relative to the indole plane becomes a critical structural parameter. In several bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, the phenyl ring of the sulfonyl group adopts a nearly orthogonal orientation with respect to the indole ring system. nih.gov

The general approach to crystal structure analysis involves growing a single, high-quality crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, and from this, the atomic positions are determined.

Table 1: Illustrative Crystallographic Data for an Indole Derivative

While specific data for this compound is not available, the following table presents hypothetical crystallographic parameters based on typical values for small organic molecules to illustrate the type of data obtained from a crystal structure analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 980 |

| Z | 4 |

Conformational Analysis in the Crystalline State

The conformation of a molecule in the crystalline state is dictated by a combination of intramolecular forces (such as steric hindrance and electronic effects) and intermolecular forces (such as hydrogen bonding and van der Waals interactions) that stabilize the crystal lattice. For this compound, a key conformational feature would be the orientation of the cyclopropyl group relative to the indole plane.

Based on the analysis of other 3-substituted indoles, it is expected that the cyclopropyl group would adopt a conformation that minimizes steric interactions with the adjacent atoms of the indole ring. The rotational freedom around the C3-cyclopropyl bond would likely be restricted in the solid state.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula, C₁₁H₁₁N.

Electron ionization (EI) is a common ionization technique that subjects the molecule to a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

The fragmentation of the indole nucleus is well-characterized. The molecular ion of indole itself is typically the most abundant peak in the mass spectrum. nist.gov A characteristic fragmentation pathway involves the loss of HCN, leading to a stable ion.

For this compound, the fragmentation would be expected to involve both the indole ring and the cyclopropyl substituent. The cyclopropyl group is known to be a high-energy moiety, and its fragmentation can be a prominent feature in the mass spectrum. The destruction of a three-membered ring is a common fragmentation pathway for spiranes containing cyclopropyl groups.

Based on general principles of mass spectrometry and the known fragmentation of related structures, a proposed fragmentation pattern for this compound could include:

Formation of the molecular ion (M⁺˙).

Loss of a hydrogen atom to form a stable [M-H]⁺ ion.

Fragmentation of the cyclopropyl ring , potentially through the loss of ethylene (B1197577) (C₂H₄) or other small neutral fragments.

Cleavage of the bond between the indole ring and the cyclopropyl group.

Characteristic fragmentation of the indole ring system.

The study of synthetic cannabinoids containing a tetramethylcyclopropyl group attached to an indole core has provided insights into the fragmentation of such systems, though the additional substituents in those molecules lead to more complex patterns. researchgate.net

Table 2: Predicted Prominent Ions in the Mass Spectrum of this compound

This table presents a hypothetical list of significant ions and their potential origins in the electron ionization mass spectrum of this compound.

| m/z | Proposed Fragment | Potential Origin |

| 157 | [C₁₁H₁₁N]⁺˙ | Molecular Ion |

| 156 | [C₁₁H₁₀N]⁺ | Loss of H˙ |

| 130 | [C₉H₈N]⁺ | Loss of C₂H₃˙ from the cyclopropyl ring |

| 117 | [C₈H₇N]⁺˙ | Indole radical cation, loss of C₃H₄ |

| 116 | [C₈H₆N]⁺ | Loss of C₃H₅˙ |

Computational and Theoretical Investigations of 3 Cyclopropyl 1h Indole

Density Functional Theory (DFT) Studies

DFT is a widely used computational method for investigating the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and other electronic properties with a good balance of accuracy and computational cost.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 3-cyclopropyl-1H-indole, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The orientation of the cyclopropyl (B3062369) group relative to the indole (B1671886) ring would be of particular interest. DFT calculations could elucidate whether a "bisected" or "perpendicular" conformation is more stable and determine the rotational energy barrier between them. The energetic landscape would reveal the relative energies of different conformers and the transition states that connect them.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C2-C3 | 1.38 Å |

| Bond Length | C3-C(cyclopropyl) | 1.50 Å |

| Bond Angle | C2-C3-C(cyclopropyl) | 125° |

Note: The values in this table are hypothetical and represent the type of data that would be generated from a DFT geometry optimization.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, FMO analysis would reveal how the cyclopropyl substituent influences the electronic properties of the indole core. It would be expected that the HOMO is primarily located on the electron-rich indole ring, while the LUMO distribution would also be centered on the aromatic system. The cyclopropyl group, with its unique σ-aromaticity, could potentially raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.50 |

| LUMO | -0.80 |

Note: These energy values are illustrative and would be determined by DFT calculations.

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich areas), while blue regions indicate positive electrostatic potential (electron-poor areas).

NBO analysis provides a localized picture of chemical bonding and allows for the investigation of donor-acceptor interactions, such as hyperconjugation. Hyperconjugation involves the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital, which contributes to the stability of the molecule.

Table 3: Hypothetical NBO Analysis of Key Hyperconjugative Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| σ(C-C)_cyclopropyl | π*(C2-C3)_indole | 2.5 |

Note: E(2) values are hypothetical and would be calculated using NBO analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

TD-DFT is a computational method used to calculate the electronic excited states of molecules. It is widely employed to predict UV-Vis absorption spectra by determining the energies of electronic transitions and their corresponding oscillator strengths.

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λ_max) and the intensity of these absorptions. This would allow for a direct comparison with experimentally measured UV-Vis spectra, aiding in the interpretation of the electronic transitions. The calculations would identify which molecular orbitals are involved in the principal electronic transitions (e.g., HOMO to LUMO).

Table 4: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 285 | 0.15 |

Note: These are example values that would be the output of a TD-DFT calculation.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding and Interactions

QTAIM is a theoretical framework that defines atoms and chemical bonds based on the topology of the electron density. It allows for the characterization of the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) through the analysis of bond critical points (BCPs).

For this compound, QTAIM analysis would be used to characterize the C-C and C-N bonds within the indole ring and the C-C bonds of the cyclopropyl group. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs would provide quantitative measures of bond strength and type. This analysis could also reveal any weak intramolecular interactions, such as C-H···π interactions between the cyclopropyl hydrogens and the indole ring.

Table 5: Hypothetical QTAIM Parameters for Selected Bonds in this compound

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |

|---|---|---|

| C2-C3 | 0.32 | -0.85 |

Note: The values for the electron density (ρ) and its Laplacian (∇²ρ) are hypothetical and would be derived from a QTAIM analysis.

Molecular Dynamics Simulations for Conformational Space Exploration

To provide such an article would require fabricating data or incorrectly applying findings from unrelated molecules, which would be scientifically unsound. Further research and publication in the field of computational chemistry focusing specifically on this compound are needed before a detailed and accurate article on these topics can be written.

Advanced Synthetic Applications and Derivatives of 3 Cyclopropyl 1h Indole

Role of 3-Cyclopropyl-1H-indole as a Privileged Scaffold in Complex Molecule Synthesis

The indole (B1671886) framework is widely recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive compounds. Its functionalization, particularly at the C-3 position, is a key strategy in drug discovery. The C-3 position's high electron density makes it a prime site for electrophilic aromatic substitution, enabling the synthesis of a wide array of derivatives.

The incorporation of a cyclopropyl (B3062369) group at this position further enhances the scaffold's utility. The cyclopropyl ring is a versatile feature in drug design, known to improve a molecule's pharmacological profile by enhancing potency, increasing metabolic stability, reducing off-target effects, and improving brain permeability. The ring's strained nature and unique electronic properties, including enhanced π-character in its C-C bonds, allow it to act as a conformationally rigid linker or a bioisostere for other chemical groups.

The combination of these two moieties in this compound creates a scaffold that is frequently employed in the synthesis of complex molecules. For instance, it is a key component in a class of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). Docking studies have shown that the cyclopropyl group can fit snugly into hydrophobic binding pockets of target enzymes, such as that defined by the Val179 residue in HIV reverse transcriptase. This demonstrates the scaffold's role in designing potent and selective therapeutic agents, solidifying its status as a privileged structure in the development of complex, bioactive compounds.

Enantioselective Synthesis of Chiral this compound Derivatives

The creation of chiral centers at the C-3 position of the indole core is a critical objective in synthetic chemistry, particularly for producing spirocyclic compounds where a cyclopropane (B1198618) ring is fused to the indole nucleus. The resulting 3-spirocyclopropyl-2-oxindoles are challenging to synthesize but are of great interest due to their presence in a variety of bioactive molecules. Enantioselective methods are crucial for accessing optically pure isomers, which often exhibit distinct biological activities.

Various catalytic strategies have been developed to achieve high stereocontrol in the synthesis of these chiral derivatives. These methods include transition-metal catalysis and organocatalysis, which facilitate the cyclopropanation of indole-based precursors.

Catalytic Approaches:

Rare-Earth Metal Catalysis: Scandium triflate (Sc(OTf)₃) has been shown to be a particularly effective Lewis acid catalyst in multicomponent reactions to generate polysubstituted spirocyclopropyl oxindoles with high diastereoselectivity.

Transition-Metal Catalysis: Copper and iron complexes featuring chiral spiro bisoxazoline ligands are effective for intramolecular cyclopropanation of indoles, yielding polycyclic products with an all-carbon quaternary stereocenter at the C-3 position with excellent enantioselectivity (up to >99.9% ee). Rhodium-catalyzed olefin cyclopropanation of diazothiooxindoles also provides access to optically active spirocyclopropylthiooxindoles in high enantiomeric excess. Cobalt(II) porphyrin complexes have also emerged as powerful catalysts for cyclopropanation, offering exceptional stereocontrol.

Organocatalysis: Chiral primary amines and their derivatives have been used to catalyze Michael/Aldol cascade reactions between 3-olefinic oxindoles and dialdehydes, affording spirocyclohexane oxindoles with excellent enantioselectivities (>99% ee). The protecting group on the oxindole (B195798) nitrogen was found to be critical in determining the stereochemical outcome.

These advanced catalytic systems allow for the precise construction of complex, multi-stereocenter spirocyclopropyl indole derivatives, which are valuable for biological screening and drug development.

Table 1: Catalytic Systems for Enantioselective Synthesis of Chiral Spirocyclopropyl Indole Derivatives

Development of Catalysts or Ligands Incorporating the this compound Moiety

Indole derivatives and other N-heterocycles are frequently used as ligands in transition-metal catalysis due to their ability to coordinate with metal centers and influence the catalyst's activity and selectivity. Ligands that promote copper-catalyzed coupling reactions, for instance, have gained significant attention for their ability to enhance catalytic performance in the synthesis of drugs and organic materials.

However, a review of current literature indicates that the specific use of this compound as a structural component within a catalyst or ligand is not a well-documented area of research. While numerous studies focus on the development of catalysts for the synthesis and functionalization of the indole ring itself, the application of the 3-cyclopropyl-indole scaffold as a ligand appears to be an underexplored field. The unique steric and electronic properties conferred by the cyclopropyl group could potentially be harnessed to create novel ligands with distinct coordination properties. This represents a potential avenue for future research in catalyst design and asymmetric synthesis.

Materials Science Applications of this compound Scaffolds

Indole-based compounds are recognized as important building blocks for functional organic materials, finding applications in areas such as organic electronics and sensor technology. The indole nucleus possesses favorable photophysical properties, including strong fluorescence emission in solution, which makes it a suitable core for fluorescent probes. The electronic characteristics of indole derivatives can be tuned by introducing electron-donating or electron-withdrawing groups, leading to materials with tailored absorption and emission spectra. For example, benzophospholo[3,2-b]indole derivatives have been synthesized and shown to exhibit high fluorescence quantum yields, making them promising for use in electronic devices.

Furthermore, indole moieties have been successfully incorporated into polymer chains. Anionic ring-opening polymerization of monomers like N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole yields linear polyethers with pendant indole rings. These polymers have been shown to possess properties of high-resistance organic semiconductors, demonstrating the potential of indole-based scaffolds in polymer chemistry.

While specific studies on the materials science applications of this compound are limited, the known electronic influence of the cyclopropyl group suggests it could be used to modulate the photophysical and electronic properties of the indole core. The enhanced π-character of the cyclopropyl C-C bonds could affect the conjugation and energy levels of the indole system, potentially leading to novel materials with unique optical or semiconducting properties.

Design and Synthesis of Annulated Indole Systems Derived from this compound

The this compound scaffold can serve as a versatile precursor for the synthesis of more complex, annulated (ring-fused) indole systems. The strained cyclopropane ring can participate in various ring-opening or ring-expansion reactions, allowing for the construction of larger carbo- and heterocyclic frameworks.

One prominent strategy involves the transformation of indoles into carbazoles, which are important scaffolds in natural products and functional materials. While many methods exist, those utilizing the reactivity of a C-3 substituent are particularly relevant. For instance, a formal [2+2+2] annulation of indoles with ketones and nitroolefins under metal-free conditions can produce highly substituted carbazoles, proceeding through a 3-vinylindole intermediate.

The cyclopropyl group itself can be the key reactive handle for annulation. Methodologies involving the reaction of indoles with cyclopropane-containing reagents have been developed to create fused systems. An annulation reaction between indoles and 2-alkoxycyclopropanoate esters can lead to the stereocontrolled formation of new fused rings. In a related fashion, visible-light photocatalysis enables the [3+2] annulation of cyclopropylanilines with alkynes, demonstrating that the cyclopropylamine (B47189) motif can act as a three-carbon synthon for building five-membered rings.

Furthermore, indole ring expansion can be achieved through cyclopropanation of the indole C2-C3 double bond, followed by rearrangement of the resulting cyclopropane-fused intermediate to form a quinoline. A more sophisticated thiol-mediated three-step cascade reaction, involving dearomatizing spirocyclization followed by ring expansion, directly converts indole-tethered ynones into functionalized quinolines. These strategies highlight the potential of using the 3-cyclopropyl group as a latent reactive site for designing and synthesizing complex annulated indole derivatives.

Conclusion and Future Research Perspectives

Summary of Current Understanding and Key Achievements

The current body of research on cyclopropyl-indoles, while not exhaustively focused on the parent 3-cyclopropyl-1H-indole, has established a solid foundation. Key achievements have primarily been in the realm of medicinal chemistry, where the cyclopropyl-indole scaffold has been incorporated into molecules with significant biological activity.

Key Achievements in Cyclopropyl-Indole Chemistry:

| Area of Achievement | Description | Key Findings |

| Medicinal Chemistry | Development of potent and selective therapeutic agents. | Indole (B1671886) cyclopropylmethylamines have been identified as selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov |

| Novel cyclopropyl-indole derivatives have been designed and synthesized as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov | ||

| Synthetic Methodology | Accessing functionalized cyclopropyl-indole structures. | Palladium-catalyzed reactions have been employed for the synthesis of various substituted indoles, providing pathways that can be adapted for cyclopropyl (B3062369) derivatives. mdpi.commdpi.com |

| Radical cyclization methods have been developed, for instance, using Bu3SnH-mediated reactions to form cyclopropane-fused adducts from precursors like indole-3-carbaldehydes. atu.ie |

These accomplishments underscore the value of the cyclopropyl moiety in modulating the pharmacological profiles of indole-based compounds and highlight the initial synthetic strategies for accessing this important structural motif.

Identification of Unexplored Synthetic Pathways and Methodologies

While foundational synthetic routes exist, many modern and efficient synthetic methodologies remain largely unexplored for the specific construction of this compound and its derivatives. Future research could focus on more atom-economical and sustainable approaches.

Potential Unexplored Synthetic Routes:

| Methodology | Proposed Application for this compound | Potential Advantages |

| Direct C-H Cyclopropylation | Transition-metal-catalyzed direct C-H activation at the C3 position of indole with a cyclopropyl source. | Reduces the need for pre-functionalized starting materials, improving step economy. |

| Electro-organic Synthesis | Electrocatalytic dehydrogenative cyclization of suitably designed 2-vinylanilides or related precursors incorporating a cyclopropyl group. organic-chemistry.org | Avoids the use of chemical oxidants, offering a greener synthetic alternative. organic-chemistry.org |

| Domino/Tandem Reactions | Designing a one-pot sequence, for example, a Michael addition followed by a Conia-ene cyclization, to construct annulated systems from 4-alkynyl indoles and donor-acceptor cyclopropanes. acs.org | Rapidly builds molecular complexity from simple starting materials in a single operation. acs.org |

| Photocatalysis | Visible-light-mediated radical pathways to install the cyclopropyl group or to forge the indole ring from a cyclopropyl-containing precursor. | Offers mild reaction conditions and access to unique reactive intermediates. |

Opportunities for Novel Reactivity Discoveries

The juxtaposition of the electron-rich indole ring and the strained cyclopropane (B1198618) ring is ripe for the discovery of novel chemical transformations. The inherent ring strain of the cyclopropyl group (approximately 27 kcal/mol) can be harnessed as a driving force for unique reactions.

Areas for Reactivity Exploration:

Acid-Catalyzed Rearrangements: Treatment of this compound with Lewis or Brønsted acids could trigger a ring-opening of the cyclopropane. The resulting carbocationic intermediate could be trapped intramolecularly by the indole nucleus (at N1 or C2) to generate novel polycyclic or spirocyclic indole scaffolds. This builds on known tandem cyclopropane ring-opening/Friedel-Crafts alkylation sequences. rsc.org

Umpolung of Indole Reactivity: While the indole C3 position is typically nucleophilic, strategies exist to reverse this polarity (umpolung). nih.gov Exploring how the C3-cyclopropyl group influences gold-catalyzed or other metal-catalyzed processes that render the C3 position electrophilic could lead to unprecedented bond formations.

Radical-Mediated Transformations: The cyclopropyl group can participate in radical reactions. Investigating radical additions to the indole or ring-opening reactions initiated by a radical source could provide access to complex structures that are difficult to synthesize via traditional ionic pathways. atu.ie

Transition-Metal-Catalyzed C-C Bond Activation: The strained C-C bonds of the cyclopropyl group are susceptible to activation by transition metals. Palladium-catalyzed C(sp³)–H activation has been used to synthesize cyclohepta[b]indoles from cyclopropane precursors, suggesting that related C-C activation strategies could be fruitful. acs.org

Potential for Advanced Functional Materials Derived from this compound

The indole moiety is a well-established building block in materials science, particularly for organic electronics and photofunctional materials. The introduction of a 3-cyclopropyl group offers a novel strategy to fine-tune the properties of these materials.

Potential Material Applications:

| Material Class | Role of the 3-Cyclopropyl Group | Potential Properties and Applications |

| Organic Semiconductors | The rigid, three-dimensional cyclopropyl group could disrupt π-π stacking in a controlled manner, influencing solid-state packing and charge transport properties. | Tuning of charge carrier mobility for applications in Organic Field-Effect Transistors (OFETs) or Organic Photovoltaics (OPVs). |

| Fluorescent Probes | The cyclopropane ring can modulate the electronic structure (HOMO/LUMO levels) of the indole chromophore, potentially altering its photophysical properties. | Development of novel sensors or imaging agents with tailored absorption and emission wavelengths. |

| Polymer Science | This compound could be incorporated as a monomer in polymerization reactions, with the cyclopropyl group serving as a latent reactive handle for cross-linking via ring-opening. | Creation of novel polymers with enhanced thermal stability or unique mechanical properties. |

Synergistic Experimental and Computational Research Directions

A combined approach utilizing both experimental synthesis and computational modeling will be crucial for accelerating progress in the field of this compound chemistry.

Integrated Research Strategies:

Mechanism Elucidation: Computational methods, such as Density Functional Theory (DFT), can be used to model the transition states and reaction pathways for the proposed novel reactivity, such as acid-catalyzed rearrangements and metal-catalyzed C-C bond activations. This can guide experimental design and explain observed regioselectivity, similar to studies on indolynes. nih.gov

Predicting Material Properties: Theoretical calculations can predict the electronic and photophysical properties (e.g., band gap, absorption spectra) of new materials derived from this compound. This would allow for the in silico screening of candidate molecules for specific applications before undertaking complex syntheses.

Understanding Aromaticity and Strain: Computational tools like Nucleus-Independent Chemical Shift (NICS) calculations can provide deeper insight into how the cyclopropyl group electronically perturbs the aromaticity of the indole system, helping to rationalize its reactivity. pharmacyfreak.com

Reaction Optimization: High-throughput experimentation, guided by computational predictions, can rapidly screen catalysts, solvents, and reaction conditions to optimize the unexplored synthetic pathways identified above.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.